molecular formula C22H26FNO4 B3911148 N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide

N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide

Cat. No.: B3911148
M. Wt: 387.4 g/mol
InChI Key: RABNRHJPJJIXIG-IRFCIJBXSA-N
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Description

N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide is a complex organic compound characterized by its unique structural features. This compound contains a fluoro-methoxyphenyl group, a phenylmethoxymethyl group, and an oxane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the fluoro-methoxyphenyl and phenylmethoxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Fluconazole Related Compounds: Triazole derivatives used in pharmaceuticals.

    Flubendiamide: A diamide insecticide with a similar structural motif.

Uniqueness

N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4/c1-15(25)24-18-11-19(14-27-13-16-6-4-3-5-7-16)28-21(12-18)17-8-9-20(23)22(10-17)26-2/h3-10,18-19,21H,11-14H2,1-2H3,(H,24,25)/t18-,19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABNRHJPJJIXIG-IRFCIJBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC(C1)C2=CC(=C(C=C2)F)OC)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](O[C@H](C1)C2=CC(=C(C=C2)F)OC)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
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N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
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N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
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N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
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N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
Reactant of Route 6
N-[(2R,4R,6S)-2-(4-fluoro-3-methoxyphenyl)-6-(phenylmethoxymethyl)oxan-4-yl]acetamide

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